2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
Description
Significance of Pyrazole-Based Acetamide Derivatives in Medicinal Chemistry
Pyrazole-based acetamide derivatives have emerged as privileged scaffolds in drug discovery due to their versatile pharmacological profiles and tunable physicochemical properties. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, confers aromatic stability while enabling diverse non-covalent interactions with biological targets. Acetamide functionalities enhance solubility and bioavailability, making these hybrids attractive for optimizing drug-like properties.
The integration of fluorinated aryl groups, such as the 4-fluorophenyl moiety in 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide, introduces electronegativity and metabolic stability. Fluorine’s small atomic radius and high electronegativity modulate electron distribution, improving binding affinity to hydrophobic protein pockets. For instance, fluorinated pyrazole-acetamide hybrids have demonstrated nanomolar inhibitory activity against BRAF V600E, a kinase implicated in melanoma.
Historical Context of Pyrazole Pharmacophore Development
The pyrazole pharmacophore traces its origins to Ludwig Knorr’s 1883 synthesis of antipyrine, an early analgesic. Natural pyrazoles, such as β-pyrazol-1-yl-alanine from watermelon seeds, highlighted their biological relevance. By the 1990s, fluorinated pyrazoles gained prominence, with Penflufen (a 5-fluoropyrazole fungicide) exemplifying agrochemical applications.
In oncology, pyrazole-based kinase inhibitors like axitinib (VEGFR inhibitor) and vemurafenib (BRAF inhibitor) validated the scaffold’s therapeutic potential. The acetamide group’s introduction, as seen in compound 5r (IC₅₀ = 0.10 μM against BRAF V600E), marked a shift toward hybrid architectures balancing potency and pharmacokinetics.
Current Research Landscape for Fluorinated Pyrazole-Containing Compounds
Recent advances emphasize fluorinated pyrazoles’ role in targeting serine/threonine kinases and G-protein-coupled receptors. Over 50% of publications on fluoropyrazoles emerged in the last five years, driven by innovations in direct fluorination (e.g., N-fluorobenzenesulfonimide-mediated synthesis).
Notably, 5-fluoropyrazoles exhibit enhanced binding to Aurora kinases, critical regulators of mitosis. The 4-fluorophenyl group in this compound likely augments π-π stacking with aromatic residues in kinase domains, as observed in co-crystal structures of analogous compounds.
Research Objectives and Theoretical Framework
This article evaluates this compound through three lenses:
- Synthetic Accessibility : Analyzing routes for introducing fluorophenyl and ethoxyethyl acetamide groups.
- Target Engagement : Mapping potential interactions with kinase ATP-binding sites and allosteric pockets.
- Structure-Activity Relationships : Assessing how fluorine placement and spacer length influence potency and selectivity.
Theoretical models suggest the ethoxyethyl chain mediates water solubility, while the pyrazole-fluorophenyl system engages in halogen bonding with kinase hinge regions. Future studies must validate these hypotheses through enzymatic assays and molecular dynamics simulations.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-14-4-2-13(3-5-14)12-15(20)17-7-10-21-11-9-19-8-1-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJRVGQECLAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluoroacetophenone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-fluorophenylhydrazine: The reduction of 4-fluoroacetophenone using hydrazine hydrate in the presence of a reducing agent like sodium borohydride.
Synthesis of 1-(4-fluorophenyl)-1H-pyrazole: Cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions.
Alkylation of 1-(4-fluorophenyl)-1H-pyrazole: Reaction with 2-bromoethanol to introduce the ethoxyethyl group.
Formation of the final product: Acylation of the resulting intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is classified under N-acetamides, which are known for their diverse biological activities. Its structural complexity suggests potential as an active pharmaceutical ingredient or as a lead compound for further development in various therapeutic areas.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, Mannich bases derived from related structures have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide may exhibit similar effects .
Anti-inflammatory Properties
The pyrazole ring is associated with anti-inflammatory activity. Studies on related compounds indicate that modifications in the pyrazole structure can enhance anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases .
Neuropharmacology
Given the presence of the ethoxy group and the pyrazole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier, which is crucial for developing treatments for neurological disorders .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions.
- Introduction of the Ethoxy Group : Alkylation reactions are employed to introduce the ethoxy moiety.
- Acetamide Formation : The final step involves acylation to form the acetamide functional group.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Biological Mechanisms
Understanding the mechanisms of action for this compound is crucial for predicting its pharmacodynamics and pharmacokinetics:
- Target Interactions : The compound may interact with specific biological targets involved in disease pathways, such as enzymes or receptors linked to inflammation or cancer progression.
- Metabolic Pathways : Investigating how this compound is metabolized can provide insights into its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring can facilitate binding to active sites, while the acetamide moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparisons
Functional and Pharmacological Insights
A. Pyrazole vs. Benzothiazole Derivatives
The benzothiazole analogue () replaces the pyrazole-ethoxyethyl group with a rigid benzothiazole ring. This modification increases aromaticity and may enhance binding to hydrophobic pockets in enzymes or receptors. However, the reduced flexibility could limit solubility compared to the target compound’s ether linker .
B. Triazole-Thiophene vs. Pyrazole-Ether Systems
The triazole-thiophene derivative () introduces a sulfur-containing heterocycle. Triazoles are more polar than pyrazoles, which may improve aqueous solubility but reduce membrane permeability .
C. Difluoromethyl-Pyrazole Complexes
The bis(difluoromethyl)pyrazole compound () demonstrates how fluorination depth impacts properties. Difluoromethyl groups significantly increase lipophilicity (logP) and may enhance blood-brain barrier penetration, making it suitable for CNS targets. However, synthetic complexity rises with additional fluorination .
D. Agrochemical vs. Pharmaceutical Analogues
Chloroacetamide derivatives like Metolachlor () share the acetamide backbone but prioritize herbicidal activity through chlorine and branched alkyl groups. These substituents enhance soil persistence but introduce toxicity risks unsuitable for human therapeutics .
Physicochemical and ADMET Comparisons
Table 2: Predicted Properties (Computational Estimates)
- Key Trends :
- The target compound’s ether linker balances moderate logP and polar surface area (PSA), favoring oral bioavailability.
- Benzothiazole and difluoromethyl derivatives exhibit higher lipophilicity, suited for targets requiring deep tissue penetration.
- Triazole-thiophene’s high PSA may limit CNS activity but enhance renal excretion.
Research Findings and Patent Landscape
- (Patent EP3348550A1) : Benzothiazole-acetamides are patented for antimicrobial uses, highlighting the role of the benzothiazole core in disrupting bacterial membranes. The target compound’s pyrazole-ether system could offer improved selectivity over these derivatives .
- (Synthesis Protocol) : Difluoromethyl-pyrazole compounds are synthesized similarly to the target molecule, suggesting shared metabolic pathways. However, their extended fluorination may lead to longer half-lives .
- (Agrochemicals) : Chloroacetamides like Metolachlor demonstrate the acetamide scaffold’s versatility but underscore the need for tailored substituents in pharmaceutical design .
Biological Activity
2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFN
- Molecular Weight : 235.29 g/mol
- CAS Number : 1007521-55-2
The presence of a fluorine atom and a pyrazole moiety suggests possible interactions with specific biological targets, enhancing its pharmacological profile.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Modulation : The pyrazole ring can facilitate hydrogen bonding and π-π interactions with receptor sites, enhancing binding affinity and specificity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.
These findings suggest that this compound may share similar mechanisms leading to cytotoxic effects against tumor cells.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses.
Case Studies
- Antitumor Screening : A study evaluated a series of pyrazole derivatives for their antitumor properties, revealing that compounds with structural similarities to this compound exhibited IC values significantly lower than established chemotherapeutics like sorafenib, indicating superior potency against specific cancer types .
- Inflammation Models : In vivo models demonstrated that related pyrazole compounds could reduce inflammation markers significantly compared to control groups, suggesting a promising therapeutic application for inflammatory diseases .
Q & A
Q. What synthetic routes are recommended for the preparation of 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide?
The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the fluorophenyl acetamide core through nucleophilic substitution or amidation reactions.
- Step 2 : Introduction of the pyrazole-ethoxyethyl side chain via alkylation or coupling reactions.
- Step 3 : Purification using column chromatography (silica gel) or recrystallization to achieve >95% purity.
Reference: Similar acetamide derivatives (e.g., chloroacetamides) are synthesized in 11 steps with yields optimized via controlled temperature and solvent selection (e.g., DMF or THF) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected at m/z 347.3) .
Q. What biological targets or therapeutic applications are associated with this compound?
- Enzyme Inhibition : Pyrazole-containing acetamides are studied as kinase inhibitors (e.g., p38 MAPK) or protease modulators .
- Antimicrobial Activity : Structural analogs demonstrate antileishmanial and antimalarial potential, suggesting similar mechanisms (e.g., targeting parasite redox pathways) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesis?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., coupling reactions).
- Reaction Path Search : Tools like GRRM or AFIR can screen solvent/base combinations to minimize side products .
- Example : ICReDD’s workflow reduced reaction development time by 50% via computational-experimental feedback loops .
Q. How to reconcile contradictory biological activity data across studies?
- Comparative Analysis : Normalize data using internal controls (e.g., reference inhibitors) and validate assays (e.g., dose-response curves).
- Variable Screening : Test variables like solvent (DMSO concentration), cell line viability, and incubation time to identify confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from independent studies to isolate compound-specific effects .
Q. What reactor designs improve scalability for large-scale synthesis?
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., amide bond formation).
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts and reduce batch time .
Reference: CRDC subclass RDF2050112 emphasizes reactor designs prioritizing energy efficiency and yield reproducibility .
Q. What strategies resolve low yields in pyrazole-ethoxyethyl coupling steps?
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) or ligands (Xantphos) to improve cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (e.g., DCE or acetonitrile) to stabilize intermediates.
- Temperature Control : Maintain ≤60°C to prevent decomposition of the pyrazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
